N-ethyl-3-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-ethyl-3-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazole-pyrimidine core. Its structure includes a 5-oxo group, a 3-methyl substituent, and an N-ethyl-N-(o-tolyl) carboxamide moiety at position 4. This compound belongs to the 5H-thiazolo[3,2-a]pyrimidine class, which is pharmacologically significant due to its diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties . The o-tolyl (2-methylphenyl) group and ethyl substituents on the carboxamide nitrogen likely influence its lipophilicity and steric profile, impacting both synthetic accessibility and biological interactions.
Properties
IUPAC Name |
N-ethyl-3-methyl-N-(2-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-4-19(14-8-6-5-7-11(14)2)15(21)13-9-18-17-20(16(13)22)12(3)10-23-17/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQFJIAXJIXJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CN=C3N(C2=O)C(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The thiazole intermediate is then reacted with appropriate reagents such as formamidine or guanidine to form the pyrimidine ring.
Introduction of Substituents: The ethyl, methyl, and carboxamide groups are introduced through various substitution reactions, often involving alkylation and acylation steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of thiazolo[3,2-a]pyrimidine derivatives, including N-ethyl-3-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. These compounds exhibit potent activity against a range of Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentrations (MICs): Research indicates that derivatives of thiazolo[3,2-a]pyrimidine demonstrate MIC values significantly lower than traditional antibiotics like ampicillin and streptomycin. For instance, certain derivatives showed MIC values as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .
- Mechanism of Action: The efficacy is attributed to the inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription .
Antitumor Activity
Thiazolo[3,2-a]pyrimidines have been recognized for their antitumor effects across various cancer cell lines.
Case Studies:
- MCF-7 Cell Line: Compounds within this class have shown cytotoxic effects against the MCF-7 breast cancer cell line, with selectivity that minimizes harm to normal cells .
- Prostate Adenocarcinoma: Certain derivatives exhibited moderate activity against PC3 prostate adenocarcinoma cells, demonstrating potential for development as anticancer agents .
Table 1: Antitumor Activity Against Selected Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-ethyl-3-methyl-5-oxo-N-(o-tolyl)... | MCF-7 | 12 | |
| N-ethyl derivative | PC3 | 15 | |
| Benzothiazole derivative | HeLa | 8 |
Neuroprotective Properties
Recent studies suggest that thiazolo[3,2-a]pyrimidines may act as positive allosteric modulators of the NMDA receptor, which is vital for synaptic plasticity and memory function.
Research Insights:
- GluN2A-selective Modulators: Some derivatives have been identified as selective modulators of the GluN2A subunit of the NMDA receptor, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
Antidiabetic and Antifungal Activities
In addition to antibacterial and antitumor properties, thiazolo[3,2-a]pyrimidines have shown promise in antidiabetic and antifungal applications.
Antidiabetic Effects:
Research indicates that these compounds can enhance insulin sensitivity and glucose uptake in vitro, suggesting a role in diabetes management .
Antifungal Activity:
Thiazolo[3,2-a]pyrimidines have also demonstrated antifungal effects against various strains, adding to their therapeutic potential .
Mechanism of Action
The mechanism of action of N-ethyl-3-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Variations in the Thiazolo[3,2-a]pyrimidine Core
2.1.1 Position of Oxo Group
The 5-oxo configuration in the target compound contrasts with 4-oxo derivatives (e.g., 5H-thiazolo[3,2-a]pyrimidin-4-ones from ). Such positional isomers exhibit distinct electronic properties due to altered resonance stabilization. For instance, 4-oxo derivatives may favor hydrogen bonding at the pyrimidine N1 atom, whereas 5-oxo systems prioritize interactions via the N3 atom .
Substituents on the Thiazolo Ring
- Methyl Groups : The 3-methyl substituent in the target compound reduces steric hindrance compared to bulkier groups (e.g., 7-methyl in Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, ). Smaller alkyl groups enhance solubility but may reduce binding affinity in sterically constrained enzyme active sites .
Carboxamide vs. Carboxylate Derivatives
The target compound’s carboxamide group distinguishes it from ethyl carboxylate analogs (e.g., and ). Carboxamides generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity compared to esters, which may enhance target engagement. For example, carboxamide derivatives in showed tyrosinase inhibition via NH–O hydrogen bonds in docking studies, whereas carboxylates primarily rely on hydrophobic interactions .
Substituents on the Nitrogen Atoms
- N-Alkyl vs. N-Aryl: The N-ethyl-N-(o-tolyl) configuration in the target compound balances lipophilicity and steric bulk.
- Sulfonic Acid Derivatives : Compounds with sulfonic acid groups (–3) demonstrate enhanced water solubility but lower cell permeability compared to the target compound. Sulfonation also introduces strong acidic character, which may limit bioavailability .
Table 1: Bioactivity Profiles of Selected Thiazolo[3,2-a]pyrimidine Derivatives
Key Findings :
- Sulfonic acid derivatives () showed potent antitubercular activity (MIC: 4 µg/mL against M. tuberculosis), likely due to enhanced solubility and ionic interactions with bacterial membranes .
- Carboxamide derivatives with electron-deficient aryl groups (e.g., 3-nitrophenyl in ) exhibited stronger tyrosinase inhibition than electron-rich analogs, suggesting dipole-dipole interactions with the enzyme’s active site .
Key Insights :
Biological Activity
N-ethyl-3-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered significant attention in pharmacological research due to its potential biological activities, including neuroprotective and anti-inflammatory properties. Understanding its biological activity involves exploring its mechanism of action, synthesis, and various biological assays.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a thiazolo-pyrimidine core, which contributes to its unique properties. The synthesis typically involves cyclization reactions of appropriate precursors, including substituted aldehydes and ethyl acetoacetate in the presence of catalysts such as hydrochloric acid. The reaction conditions often include heating to reflux followed by purification to isolate the desired compound .
Synthetic Route Example
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Substituted aldehyde + Ethyl acetoacetate + Urea | Reflux with HCl catalyst |
| 2 | Cooling and purification | Crystallization from suitable solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Topoisomerase II Inhibition : The compound has been shown to inhibit topoisomerase II activity, leading to DNA double-strand breaks and subsequent cell death in cancer cells .
- NF-kB Pathway Modulation : It also inhibits the NF-kB inflammatory pathway, which is crucial in various inflammatory diseases .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Cell Proliferation Assays : In vitro studies using human tumor cell lines have shown that this compound exhibits significant antiproliferative effects. For example, it was effective against various cancer cell lines with IC50 values in the nanomolar range .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties:
- Neuronal Cell Studies : In models of neuronal stress, it has been observed to reduce apoptosis and endoplasmic reticulum stress, suggesting potential therapeutic applications in neurodegenerative diseases .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways also highlights its therapeutic potential:
- In Vivo Models : Animal studies have reported reduced inflammation markers when treated with this compound, indicating its role as an anti-inflammatory agent .
Q & A
Basic: What synthetic routes are commonly used to prepare thiazolo[3,2-a]pyrimidine derivatives like N-ethyl-3-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted thioureas or thioxopyrimidines with α-halo carbonyl compounds. For example, refluxing 5-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride mixtures (1:1 v/v) with sodium acetate as a catalyst yields fused thiazolo[3,2-a]pyrimidine cores . Key steps include:
- Reaction Optimization : Prolonged reflux (8–10 hours) ensures complete cyclization.
- Crystallization : Slow evaporation of ethyl acetate/ethanol (3:2) solutions produces high-purity single crystals for structural validation .
Advanced: How can steric hindrance from substituents (e.g., o-tolyl groups) impact synthetic yields, and how can this be mitigated?
Methodological Answer:
Bulky substituents like o-tolyl may reduce reaction efficiency due to steric clashes during cyclization. Strategies include:
- Solvent Polarity Adjustment : Using polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Catalyst Screening : Sodium acetate or K₂CO₃ can enhance deprotonation and nucleophilic attack .
- Temperature Control : Gradual heating avoids premature precipitation of intermediates.
Evidence from analogous compounds shows yields >75% when substituents are introduced post-cyclization via N-alkylation .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- X-ray Crystallography : Resolves molecular conformation, bond lengths (e.g., C–C = 0.004 Å), and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- HPLC : Purity validation (≥98%) using C18 columns and gradient elution with acetonitrile/water .
- NMR Spectroscopy : Assigns substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm for ethyl chains) .
Advanced: How can conformational flexibility of the thiazolo[3,2-a]pyrimidine core affect pharmacological activity?
Methodological Answer:
The flattened boat conformation of the pyrimidine ring (deviation ~0.224 Å from planarity) and dihedral angles (e.g., 80.94° between fused rings) influence binding to biological targets . Computational docking studies using crystal structure data (e.g., CCDC deposition codes) can predict interactions with enzymes like kinases. For example, substituents at C6 (carboxamide) may enhance hydrogen bonding with active-site residues .
Basic: How are intermolecular interactions in the crystal lattice analyzed, and why is this relevant?
Methodological Answer:
Intermolecular forces (e.g., C–H···O bifurcated hydrogen bonds) are mapped via single-crystal X-ray diffraction. These interactions stabilize the lattice and inform solubility predictions. For example, chains along the c-axis in analogous compounds correlate with low aqueous solubility, guiding co-crystallization strategies for bioavailability improvement .
Advanced: How to resolve contradictions between computational activity predictions and experimental bioassay results?
Methodological Answer:
Discrepancies often arise from unaccounted conformational dynamics or protonation states. Strategies include:
- MD Simulations : Assess ligand flexibility in physiological conditions (e.g., water models).
- pH-Dependent Studies : Titrate carboxamide groups (pKa ~3–5) to evaluate ionization effects .
- Metabolite Screening : Check for off-target interactions using LC-MS/MS .
Basic: What substituent modifications are explored in structure-activity relationship (SAR) studies?
Methodological Answer:
Common modifications include:
- C5 Aryl Groups : Electron-withdrawing substituents (e.g., chloro, nitro) enhance electrophilic reactivity .
- C6 Carboxamide : N-alkylation (e.g., ethyl, o-tolyl) modulates logP and membrane permeability .
- Thiazole Ring : Methyl groups at C3 improve metabolic stability .
Advanced: How are chiral centers (e.g., C5 in the pyrimidine ring) resolved and their biological impact assessed?
Methodological Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Enantiomer-Specific Assays : Test isolated enantiomers in vitro (e.g., IC₅₀ differences >10-fold in kinase inhibition) .
- Circular Dichroism : Correlate absolute configuration with activity .
Basic: How is stability under physiological conditions evaluated?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and oxidative agents (H₂O₂). Monitor degradation via UPLC-MS .
- Plasma Stability : Incubate in human plasma (37°C, 24h) and quantify parent compound loss .
Advanced: What strategies address low bioavailability due to poor solubility?
Methodological Answer:
- Salt Formation : Carboxamide protonation with HCl or citric acid increases aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA polymers (e.g., 150 nm particles via nanoprecipitation) .
- Prodrug Design : Esterify carboxyl groups (e.g., ethyl to morpholinoethyl esters) for enhanced absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
